molecular formula C19H20N6O B2726599 (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzylpiperidin-1-yl)methanone CAS No. 1448132-30-6

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzylpiperidin-1-yl)methanone

Cat. No.: B2726599
CAS No.: 1448132-30-6
M. Wt: 348.41
InChI Key: YWDVMJHESRWRHM-UHFFFAOYSA-N
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Description

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzylpiperidin-1-yl)methanone is a synthetic chemical hybrid compound designed for research applications in medicinal chemistry and drug discovery. It features a complex structure that integrates a pyridazine core substituted with a 1,2,4-triazole ring and a 4-benzylpiperidine moiety. This molecular architecture is of significant interest for developing novel therapeutic agents. The compound's core components are associated with a range of biological activities. The 1,2,4-triazole nucleus is a well-known pharmacophore in medicinal chemistry, with scientific literature reporting derivatives that exhibit a broad spectrum of biological properties, including anticancer, antibacterial, and antifungal activities . Furthermore, molecular hybrids containing triazole rings linked to other nitrogen-based heterocycles, such as piperazine, have been investigated as potential anticancer agents . These related compounds have been shown to inhibit tubulin polymerization, a key mechanism for halting cell division, and to induce apoptosis (programmed cell death) in cancer cells . While the specific mechanism of action and binding targets for this compound require further experimental validation, its structural design suggests potential as a valuable tool for researchers. It may be useful in assays focused on oncology, particularly in studying cell proliferation and death pathways. It may also find application in neurochemical research, given that structural analogs with piperidine and other heterocyclic systems have been explored for the treatment of neurodegenerative diseases . This product is intended for laboratory research purposes only. Intended Use & Disclaimer: This product is provided 'As Is' for research analysis and laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(17-6-7-18(23-22-17)25-14-20-13-21-25)24-10-8-16(9-11-24)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDVMJHESRWRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Pyridazine via Nucleophilic Substitution

The pyridazine ring is functionalized at the 3- and 6-positions through sequential substitutions. A reported method involves:

  • Chlorination : 6-Chloropyridazine-3-carboxylic acid is synthesized via chlorination of pyridazine-3-carboxylic acid using POCl₃ or PCl₅ under reflux.
  • Triazole Introduction : The chlorine at position 6 is displaced by 1H-1,2,4-triazole using a palladium-catalyzed coupling or nucleophilic aromatic substitution (SNAr). For SNAr, conditions such as DMF at 120°C with K₂CO₃ as base facilitate the substitution.

Example Protocol

  • Reactants : 6-Chloropyridazine-3-carboxylic acid (1.0 eq), 1H-1,2,4-triazole (1.2 eq), K₂CO₃ (2.0 eq).
  • Conditions : DMF, 120°C, 12 h.
  • Yield : ~75% after recrystallization from ethanol/water.

Alternative Route via Cycloaddition Reactions

An alternative approach constructs the pyridazine-triazole system through cycloaddition:

  • Diazotization and Cyclization : Ethyl 3-aminopyridazine-6-carboxylate is diazotized with NaNO₂/HCl, followed by cyclization with nitriles to form the triazole ring.
  • Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using 4 N NaOH at 80°C.

Synthesis of 4-Benzylpiperidine

Reductive Amination

4-Benzylpiperidine is synthesized via reductive amination of benzaldehyde with piperidine:

  • Imine Formation : Benzaldehyde (1.0 eq) reacts with piperidine (1.1 eq) in methanol under reflux.
  • Reduction : Sodium cyanoborohydride (1.5 eq) reduces the imine to the amine at pH 4–5 (acetic acid buffer).
  • Isolation : The product is extracted with dichloromethane and purified via vacuum distillation (Yield: 85%).

Methanone Bridge Formation

Carbodiimide-Mediated Coupling

The carboxylic acid and amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

  • Activation : 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid (1.0 eq) is activated with EDCI (1.2 eq) and HOBt (1.2 eq) in DMF at 0°C.
  • Amine Addition : 4-Benzylpiperidine (1.1 eq) is added, and the reaction is stirred at room temperature for 24 h.
  • Workup : The product is extracted with ethyl acetate, washed with NaHCO₃ and brine, and purified via silica gel chromatography (Yield: 68%).

Acid Chloride Route

For higher reactivity, the carboxylic acid is converted to its acid chloride:

  • Chlorination : Thionyl chloride (3.0 eq) reacts with the carboxylic acid in refluxing DCM for 2 h.
  • Coupling : The acid chloride is treated with 4-benzylpiperidine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0°C, warming to room temperature.
  • Purification : Crude product is recrystallized from hexane/ethyl acetate (Yield: 72%).

Optimization and Mechanistic Insights

Regioselectivity in Triazole Formation

The 1,2,4-triazole orientation is controlled by the substitution pattern of the pyridazine. Computational studies indicate that electron-withdrawing groups at position 3 (carboxylic acid) direct the triazole to position 6 via resonance and inductive effects.

Solvent and Catalyst Effects

  • CuAAC Limitations : While CuAAC is reliable for 1,2,3-triazoles, 1,2,4-triazoles require alternative catalysts (e.g., Ru or Ir) for regiocontrol, though these are less commonly applied to pyridazine systems.
  • DMF vs. THF : DMF enhances solubility of polar intermediates, but THF may improve yields in SNAr reactions by minimizing side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.12 (s, 1H, triazole-H), 8.45 (d, J = 8.8 Hz, 1H, pyridazine-H), 7.85 (d, J = 8.8 Hz, 1H, pyridazine-H), 7.32–7.22 (m, 5H, benzyl-H), 3.85–3.70 (m, 4H, piperidine-H), 2.90 (s, 2H, CH₂Ph), 1.80–1.60 (m, 4H, piperidine-H).
  • HRMS : Calculated for C₂₀H₂₀N₆O [M+H]⁺: 377.1725; Found: 377.1728.

Purity and Yield Optimization

  • HPLC : >98% purity achieved using a C18 column (MeCN/H₂O, 0.1% TFA).
  • Yield Enhancements : Microwave-assisted synthesis reduces reaction times (e.g., 2 h vs. 24 h) and improves yields by 10–15%.

Industrial-Scale Considerations

Cost-Effective Reagents

  • EDCI Alternatives : Propylphosphonic anhydride (T3P®) offers higher atom economy and lower toxicity.
  • Solvent Recovery : DMF is distilled and reused to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at various points in the molecule, depending on the specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits activity against specific biological targets. It could be investigated for its potential as a drug candidate.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties of analogous compounds:

Compound Name Core Structure Substituents Physical State Key Data
Target Compound: (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzylpiperidin-1-yl)methanone Pyridazine + 1,2,4-triazole 4-Benzylpiperidine Not reported Structural analog to JJKK-048 (see below)
(6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) Imidazo-pyridine + 1,2,3-triazole Chloro, methyl, nitro-methoxy-phenyl Yellow solid (104–105°C) ESI-MS: Calc. 594.2, Exp. 594.5; Antileishmanial IC₅₀: 12.3 µM
(2-Benzyl-4-cyclopentylpiperazin-1-yl)(3-(benzylsulfonyl)-1H-1,2,4-triazol-1-yl)methanone (15) Piperazine + 1,2,4-triazole Benzylsulfonyl, cyclopentyl White solid HRMS: [M+H]⁺ Calc. 494.2220, Exp. 494.2223; Yield: 27%
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmethanone (ppyEt) Pyridazine + pyrazole Pyrrole-ethyl, dimethylpyrazole Not reported Synthesized via carboxylic acid activation and coupling
[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone Pyridazine + tetrazole Tetrazole, pyridinyl Not reported CAS: 1257545-96-2; Potential kinase inhibition (structural inference)
JJKK-048: 4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone Piperidine + 1,2,4-triazole Bis(benzodioxolyl)methyl Not reported In vivo: Analgesic, hypomotility, hyperthermia at high doses

Key Observations:

  • Substituent Impact : The 4-benzylpiperidine group in the target compound contrasts with sulfonyl (e.g., compound 15) or nitro-methoxy-phenyl (8p) substituents in analogs, which influence solubility and target affinity. Benzyl groups enhance lipophilicity, whereas sulfonyl groups may improve metabolic stability .
  • Heterocycle Variation : Replacing 1,2,4-triazole with 1,2,3-triazole (8p) or tetrazole (compound in ) alters hydrogen-bonding capacity and electronic properties. For example, tetrazoles are stronger acids (pKa ~4.9) compared to triazoles, affecting ionization in physiological environments .
  • Biological Activity : Compounds with 1,2,3-triazole (8p) exhibit antiparasitic activity (IC₅₀ ~12.3 µM), while JJKK-048, a 1,2,4-triazole analog, shows CNS effects (analgesia, hyperthermia) . The target compound’s bioactivity remains uncharacterized but may share mechanistic parallels.

Spectroscopic Characterization

  • 1H NMR : Aromatic protons in the target compound’s pyridazine-triazole system are expected near δ 8.0–9.0 ppm, similar to compound 15 (δ 8.01 ppm for triazole-H) .
  • HRMS : Precision mass data (e.g., compound 15: Δm/z = 0.0003) confirm structural fidelity, a critical step for analogs .

Biological Activity

The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzylpiperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16_{16}H19_{19}N5_5O
  • Molecular Weight : 299.36 g/mol

The compound features a triazole ring and a pyridazine moiety, which are known to enhance biological activity through various mechanisms.

Research indicates that compounds containing triazole and pyridazine structures often exhibit significant interactions with biological targets such as enzymes and receptors involved in cellular proliferation and apoptosis. Specifically, studies have shown that this compound may influence:

  • Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This is crucial for anticancer activity as it disrupts mitotic processes.
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cell lines through mechanisms involving cell cycle arrest at the G2/M phase.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of the compound against various cancer cell lines. Notably:

  • Cytotoxicity Assay : The MTT assay was utilized to assess cell viability. The compound showed significant cytotoxicity against breast cancer (MCF-7), lung cancer (NCI-H460), and cervical cancer (HeLa) cell lines with IC50_{50} values ranging from 0.5 to 2.5 μM.
Cell LineIC50_{50} (μM)
MCF-71.5
NCI-H4600.99
HeLa2.0

Mechanistic Insights

Flow cytometric analysis revealed that treatment with the compound resulted in:

  • Increased Sub-G1 Population : Indicating apoptosis.
  • G2/M Phase Arrest : Suggesting disruption of normal cell cycle progression.

These findings align with those reported for other triazole derivatives, which often target microtubule dynamics.

Case Study 1: Breast Cancer Treatment

In a study focusing on breast cancer models, the compound was administered to MCF-7 cells. Results indicated that after 48 hours of treatment, there was a notable reduction in cell viability (approximately 70% at 2 μM concentration). This study highlighted the potential for this compound as a therapeutic agent in breast cancer management.

Case Study 2: Tubulin Interaction

Another investigation assessed the binding affinity of the compound to tubulin using molecular docking simulations. The results suggested that it binds effectively at the colchicine site on tubulin, similar to known inhibitors like paclitaxel and nocodazole, further supporting its potential as an anticancer agent.

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